molecular formula C9H9BrN2O2 B13702048 2-Bromo-4-cyclopropyl-6-nitroaniline

2-Bromo-4-cyclopropyl-6-nitroaniline

Cat. No.: B13702048
M. Wt: 257.08 g/mol
InChI Key: YGRRSQLBRVYXDS-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopropyl-6-nitroaniline is an organic compound with the molecular formula C9H9BrN2O2 It is a derivative of aniline, featuring bromine, cyclopropyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyclopropyl-6-nitroaniline typically involves a multi-step process:

    Bromination: The addition of a bromine atom to the aromatic ring.

A common synthetic route might start with the nitration of aniline to form 4-nitroaniline, followed by bromination to yield 2-bromo-4-nitroaniline. Finally, cyclopropylation is achieved through a Friedel-Crafts alkylation reaction .

Industrial Production Methods

Industrial production methods for this compound would involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyclopropyl-6-nitroaniline undergoes various chemical reactions, including:

    Oxidation: Conversion of the aniline group to a nitro group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like bromine in the presence of a Lewis acid catalyst for bromination.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-Bromo-4-cyclopropyl-6-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclopropyl-6-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine and cyclopropyl groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitroaniline: Similar structure but lacks the cyclopropyl group.

    2-Bromo-6-nitroaniline: Similar structure but lacks the cyclopropyl group.

    2-Bromo-4-cyclopropyl-6-methylaniline: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2-Bromo-4-cyclopropyl-6-nitroaniline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules .

Biological Activity

2-Bromo-4-cyclopropyl-6-nitroaniline is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the molecular formula C9H9BrN2O2\text{C}_9\text{H}_9\text{BrN}_2\text{O}_2. Its structure includes a bromine atom, a cyclopropyl group, and a nitro functional group attached to an aromatic ring. These features contribute to its distinct steric and electronic properties, influencing its interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Enzyme Modulation : The compound has been shown to interact with specific enzymes, potentially altering their activity. This modulation is crucial for drug development as it can lead to therapeutic effects against various diseases.
  • Receptor Binding : Its structure allows it to bind to certain receptors, which can influence cellular signaling pathways. The nitro group enhances its reactivity, while the cyclopropyl moiety affects binding affinity and specificity.
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound may possess antimicrobial and anticancer properties, making it a candidate for further investigation in these fields.

The biological activity of this compound can be attributed to several mechanisms:

  • Reduction of Nitro Group : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects in cancer cells .
  • Inhibition of Kinases : The compound may inhibit specific kinases involved in tumor growth and survival, such as NUAK and CLK2. These kinases play essential roles in regulating cellular metabolism and proliferation, making them critical targets for anticancer therapies .
  • Disruption of Cellular Processes : By modulating enzyme activity and receptor interactions, the compound can disrupt normal cellular processes, leading to apoptosis in cancerous cells.

Research Findings

Several studies have investigated the biological activity of this compound:

  • Case Study 1 : A study demonstrated that the compound inhibited the proliferation of specific cancer cell lines by interfering with kinase activity. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent .
  • Case Study 2 : Another investigation focused on the antimicrobial properties of the compound. It showed effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
4-Bromo-2-nitroanilineLacks cyclopropyl groupSimpler structure with fewer steric effects
2-Bromo-6-nitroanilineLacks cyclopropyl groupDifferent position of nitro group
2-Bromo-4-cyclopropyl-6-methylanilineContains a methyl group instead of a nitro groupVariation in functional groups affecting reactivity

The presence of the cyclopropyl group in this compound imparts distinct chemical reactivity and biological activity compared to these similar compounds.

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

2-bromo-4-cyclopropyl-6-nitroaniline

InChI

InChI=1S/C9H9BrN2O2/c10-7-3-6(5-1-2-5)4-8(9(7)11)12(13)14/h3-5H,1-2,11H2

InChI Key

YGRRSQLBRVYXDS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C(=C2)Br)N)[N+](=O)[O-]

Origin of Product

United States

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